molecular formula C25H19FN4O3 B605420 (5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine CAS No. 1215868-94-2

(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine

Cat. No. B605420
M. Wt: 442.44
InChI Key: GKKFBOARESVMBW-VWLOTQADSA-N
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Description

AMG-8718 is a potent and orally efficacious BACE1 inhibitor. AMG-8718 produced robust and sustained reductions of CSF and brain Aβ levels in a rat pharmacodynamic model and exhibited significantly reduced potential for QTc elongation in a cardiovascular safety model. BACE1 (β-secretase, memapsin 2, Asp2) has emerged as a promising target for the treatment of Alzheimer's disease. BACE1 is an aspartic protease which functions in the first step of the pathway leading to the production and deposition of amyloid-β peptide (Aβ). BACE1 inhibition has direct implications in the Alzheimer's disease pathology without largely affecting viability.

Scientific Research Applications

One-Pot Synthesis Methods

Heterocyclic compounds like chromeno[2,3-b]pyridines are synthesized using one-pot methodologies. These methods are atom-economical and avoid the need to purify intermediate compounds. For instance, Ryzhkova et al. (2022) discuss the one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide to produce a novel compound with good yield, highlighting the efficiency and versatility of such approaches in synthesizing complex heterocycles (Ryzhkova & Elinson, 2022).

Synthesis of Spiro Compounds

The synthesis of spiro compounds, which have a structure related to the target compound, can be achieved via multi-component methods. For example, Jadhav et al. (2017) developed an efficient procedure for synthesizing novel spiro[chromeno[4′,3′:4,5] pyrimido[1,2-b]indazole-7,3′-indoline]-2′,6(9H)-dione derivatives, demonstrating the potential of these methods in creating complex molecular architectures (Jadhav et al., 2017).

Fluorescent Spiro Compounds

The creation of fluorescent spiro compounds is another area of interest. Najafizadeh et al. (2020) achieved the synthesis of spiro[chromeno[4,3-b]pyrazolo[4,3-e]pyridine-7,3ʹ-indoline]s via a three-component reaction, showing the application potential in fluorescence emission depending on the nature of substituents (Najafizadeh, Rad‐Moghadam, & Yaghoubi Kalurazi, 2020).

Utility in Constructing Novel Heterocyclic Systems

The use of related chromeno compounds in constructing novel heterocyclic systems is significant in medicinal chemistry. Ibrahim et al. (2022) utilized a chromeno compound as a synthetic intermediate to create a variety of heterocyclic systems linked to furo[3,2-g]chromene, underscoring the importance of such compounds in the synthesis of potential medicinal agents (Ibrahim et al., 2022).

ADME Properties Assessment

The assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial for potential pharmaceutical compounds. Ryzhkova et al. (2023) assessed the ADME properties of a chromeno[2,3-b]pyridine derivative, which is essential for understanding the pharmacokinetic behavior of these compounds (Ryzhkova et al., 2023).

properties

IUPAC Name

(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKFBOARESVMBW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine
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(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine
Reactant of Route 3
(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine
Reactant of Route 4
Reactant of Route 4
(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine
Reactant of Route 5
Reactant of Route 5
(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine
Reactant of Route 6
Reactant of Route 6
(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine

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